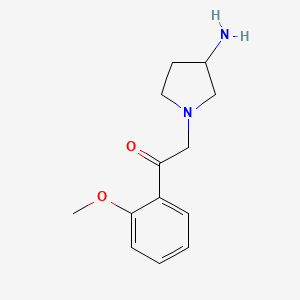

2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13-5-3-2-4-11(13)12(16)9-15-7-6-10(14)8-15/h2-5,10H,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMMOUNLBWTYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one, also known by its CAS number 1282174-46-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 1282174-46-2

Biological Activity

The biological activity of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one primarily relates to its interactions with various receptors and its potential therapeutic applications.

Pharmacological Effects

- Adrenoceptor Modulation :

-

Serotonin Receptor Interaction :

- Research indicates that compounds related to this structure may affect serotonin receptors (specifically 5-HT2A), which play a crucial role in mood regulation and various psychiatric conditions. Antagonistic properties at these receptors have been noted, suggesting potential applications in treating mood disorders .

- Calcium Channel Blockade :

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one can be influenced by structural modifications:

- The presence of the methoxy group on the phenyl ring appears to enhance receptor affinity and selectivity.

- Variations in the pyrrolidine moiety can significantly alter pharmacological profiles, indicating that careful structural optimization is essential for developing effective therapeutic agents .

Case Study 1: Hypotensive Activity

A study evaluated several derivatives of similar structures for their hypotensive effects in vivo. The results demonstrated that compounds with α1-adrenoceptor blocking properties effectively reduced blood pressure in animal models, supporting the potential of these compounds in developing antihypertensive therapies .

Case Study 2: Antidepressant Potential

Another investigation focused on the interaction of similar compounds with serotonin receptors. It was found that certain derivatives exhibited significant antagonistic effects on 5-HT2A receptors, suggesting their potential use as antidepressants or anxiolytics. This aligns with the broader pharmacological interest in targeting serotonin pathways for mood disorders .

Data Table: Biological Activity Summary

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research indicates that compounds with similar structures to 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one may exhibit antidepressant and anxiolytic effects. The presence of the aminopyrrolidine moiety is linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that analogs can influence mood regulation and anxiety levels in animal models.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated that derivatives of this compound may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of a related compound resulted in a significant decrease in immobility time during forced swim tests, suggesting an antidepressant effect. The study detailed the mechanism by which the compound interacts with serotonin receptors, enhancing serotonergic transmission.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized based on the core structure of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one. These derivatives were tested against a panel of ESKAPE pathogens. Results showed that certain modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (CAS 1576056-31-9): This positional isomer substitutes the methoxy group at the 3-position of the phenyl ring instead of the 2-position. The molecular formula (C₁₃H₁₈N₂O₂) and weight (234.29 g/mol) are identical to the target compound.

- 1-(2-Methoxyphenyl)ethan-1-one (HMDB0032569): A simpler analog lacking the 3-aminopyrrolidine group. Its IUPAC name and structure (C₉H₁₀O₂, MW 166.18 g/mol) highlight the foundational ethanone-methoxyphenyl scaffold. This compound is often a precursor for synthesizing more complex derivatives .

Heterocyclic and Functionalized Derivatives

- 2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one (JWH-250): A synthetic cannabinoid receptor agonist featuring an indole ring instead of pyrrolidine. The 2-methoxyphenyl group is retained, but the indole and pentyl chain confer distinct pharmacological properties, likely enhancing affinity for cannabinoid receptors .

- 1-(2-Methoxyphenyl)ethan-1-one oxime (103): An oxime derivative synthesized via functional group protection strategies.

1-(4-Bromophenyl)-2-(2-(2-methoxyphenyl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (22b) :

A brominated derivative with a fused benzimidazotriazole ring. The bromine atom and extended heterocyclic system increase molecular weight (C₂₂H₁₆BrN₄O, MW 431.05 g/mol) and likely influence solubility and target selectivity .

Thiadiazole and Sulfonyl Derivatives

- 1,3,4-Thiadiazole derivatives: Compounds like those in incorporate thiadiazole rings, which are associated with antimicrobial activity.

- Indole-sulfonyl derivatives (e.g., 3a): These feature sulfonyl groups linked to indole rings (e.g., 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one).

Structural and Analytical Data

Table 1: Key Properties of Selected Compounds

Table 2: Spectroscopic and Computational Data

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that can be constructed via cyclization reactions starting from suitable precursors such as 1,4-diaminobutane derivatives or protected hydroxyalkyl amines. A common approach involves:

- Starting with a linear precursor bearing amino and protected hydroxy groups.

- Cyclization through intramolecular nucleophilic substitution or ring-closure reactions under controlled temperature (0°C to 70°C, optimally 50-60°C).

- Use of protecting groups such as mesylate or tosylate on hydroxy groups to facilitate selective ring closure without premature deprotection.

This method is supported by patent EP1138672A1, which describes the manufacture of optically active 3-amino-pyrrolidine derivatives by cyclization of protected hydroxyalkyl precursors in the presence of primary amines under tetrahydrofuran solvent conditions.

Introduction of the Amino Group

The amino substituent at the 3-position of the pyrrolidine ring is introduced via nucleophilic substitution reactions. This can be achieved by:

- Using ammonia or primary amines as nucleophiles to displace leaving groups (e.g., mesylates or tosylates) during or after ring closure.

- Employing selective deprotection strategies to expose amino groups post-cyclization without affecting other functional groups.

The amino group installation is critical for the biological activity of the compound and is often protected during intermediate steps to prevent side reactions.

Attachment of the 2-Methoxyphenyl Group

The 2-methoxyphenyl moiety is typically attached through:

- Friedel-Crafts acylation or alkylation reactions, where methoxy-substituted benzene derivatives react with appropriate acylating agents.

- The formation of the ethanone linkage (carbonyl group adjacent to the phenyl ring) is achieved by acylation of the pyrrolidine nitrogen or via substitution reactions on preformed pyrrolidine intermediates.

This step requires careful control of reaction conditions to avoid polysubstitution or rearrangement side reactions.

Industrial and Laboratory Scale Production Considerations

Optimization for Yield and Purity

Industrial synthesis often incorporates:

- Continuous flow synthesis techniques to improve reaction control and scalability.

- Use of catalysts to enhance reaction rates and selectivity.

- Optimization of protecting group strategies to minimize purification steps and maximize overall yield.

Environmental and Cost Factors

- Selection of solvents and reagents with lower toxicity and environmental impact.

- Minimization of hazardous by-products through optimized reaction pathways.

- Recycling of catalysts and solvents where feasible.

Summary of Key Reaction Conditions and Reagents

Research Findings and Analytical Data

- The preparation methods yield compounds with high optical purity when chiral precursors are used, avoiding the need for racemate resolution.

- The choice of protecting groups (e.g., mesylate, tosylate) significantly influences reaction efficiency and selectivity.

- Analytical characterization (e.g., NMR, IR, MS) confirms the structure and purity of the synthesized compound.

- Molecular formula: C13H18N2O2; Molecular weight: 234.29 g/mol.

- The compound’s unique substitution pattern (methoxy group at the 2-position on phenyl ring) affects its chemical reactivity and biological interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one, and what factors influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a pyrrolidine precursor (e.g., 3-aminopyrrolidine) with a 2-methoxyphenyl ethanone derivative. Key steps include:

- Precursor Activation : Use of coupling reagents like EDC or DCC to facilitate amide bond formation between the amine and ketone groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acid or base catalysts (e.g., triethylamine) optimize reaction rates and minimize side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

- Critical Factors : Temperature control (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:ketone) significantly impact yield (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyphenyl (δ 3.8–4.0 ppm for OCH), pyrrolidine (δ 2.5–3.5 ppm for NH), and ethanone (δ 2.1–2.3 ppm for COCH) groups .

- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~3300 cm (N-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 263.15) .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound post-synthesis?

- Methodological Answer :

- Solvent Compatibility : Ethanol or methanol dissolves polar intermediates, while dichloromethane aids in extraction .

- Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 3:7) separates impurities. For challenging separations, preparative TLC with CHCl:MeOH (9:1) is effective .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for diffraction .

- Refinement : SHELXL software refines atomic positions and thermal parameters, particularly for the flexible pyrrolidine ring. Hydrogen-bonding networks (e.g., N-H···O=C) are mapped to understand packing interactions .

Q. What strategies are employed to analyze and reconcile contradictory data regarding the compound's biological activity across different studies?

- Methodological Answer :

- In Vitro vs. In Vivo Models : Discrepancies in IC values (e.g., µM vs. nM ranges) may arise from metabolic stability differences. Parallel assays in hepatocyte microsomes and cell lines clarify bioavailability .

- Structural Analogues : Compare activity of derivatives (e.g., halogenated or fluorinated variants) to identify pharmacophore requirements .

- Statistical Meta-Analysis : Multivariate regression identifies confounding variables (e.g., assay pH, solvent DMSO%) influencing reported activities .

Q. How do modifications to the pyrrolidine ring or methoxyphenyl group affect the compound's pharmacokinetic profile and target selectivity?

- Methodological Answer :

- Pyrrolidine Modifications : Introducing electron-withdrawing groups (e.g., CF) increases metabolic stability but may reduce blood-brain barrier penetration. Methylation of the amine enhances solubility .

- Methoxyphenyl Adjustments : Ortho-substitution (vs. para) sterically hinders target binding, reducing affinity for serotonin receptors while increasing selectivity for dopamine transporters .

Q. What computational modeling approaches are recommended to predict the compound's interaction with biological targets prior to experimental validation?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts binding poses in receptor active sites (e.g., 5-HT or NMDA receptors). Scoring functions (e.g., MM-GBSA) prioritize high-affinity conformers .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, identifying key residues (e.g., Asp155 in 5-HT) for mutagenesis studies .

Q. What methodologies are used to investigate the compound's metabolic pathways and potential toxicity in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Liver microsome assays (human/rat) with LC-MS/MS detect phase I metabolites (e.g., hydroxylation at pyrrolidine) and phase II conjugates .

- In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423 guidelines) monitor ALT/AST levels and histopathological changes. Ames tests rule out mutagenicity .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .

- Byproduct Analysis : GC-MS identifies side products (e.g., over-alkylated pyrrolidine), guiding optimization of stoichiometry or catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.